3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde, followed by cyclization and chlorination steps . The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position.
Scientific Research Applications
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety allows the compound to bind to various enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer activity.
5-butyl-3-chloro-1H-benzo[d]imidazole: Evaluated for its antitumor properties.
N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine: Studied for its potential as a therapeutic agent.
Uniqueness
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the chlorine atom enhances its reactivity and potential for diverse applications in scientific research and medicine.
Properties
Molecular Formula |
C17H14ClN3O |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c18-12-3-1-2-11(8-12)17(22)19-13-6-7-14-15(9-13)21-16(20-14)10-4-5-10/h1-3,6-10H,4-5H2,(H,19,22)(H,20,21) |
InChI Key |
ZCBBFCGXSYBXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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